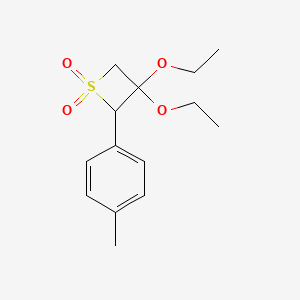
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₂₀O₄S. It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and is substituted with diethoxy and 4-methylphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylthiol with diethyl oxalate in the presence of a base to form the intermediate, which is then cyclized to form the thietane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different substituents.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another sulfur-containing heterocycle with similar structural features.
3-Phenylsulfanylthietane 1,1-dioxide: A thietane derivative with a phenylsulfanyl group.
3-Aryloxythietane 1,1-dioxide: A thietane derivative with an aryloxy group.
Uniqueness
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
92301-94-5 |
|---|---|
Formule moléculaire |
C14H20O4S |
Poids moléculaire |
284.37 g/mol |
Nom IUPAC |
3,3-diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide |
InChI |
InChI=1S/C14H20O4S/c1-4-17-14(18-5-2)10-19(15,16)13(14)12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 |
Clé InChI |
KSKZVJGYQNIZLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CS(=O)(=O)C1C2=CC=C(C=C2)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


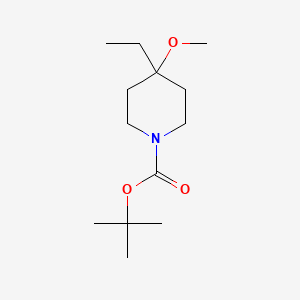
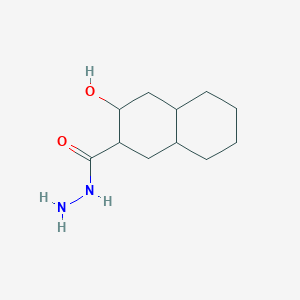
![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)

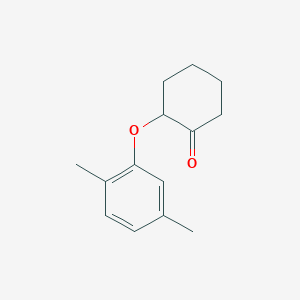
![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)
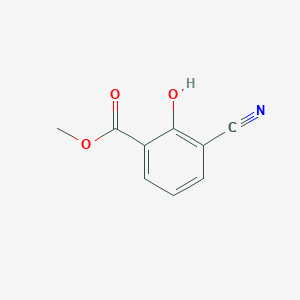
![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)
![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)
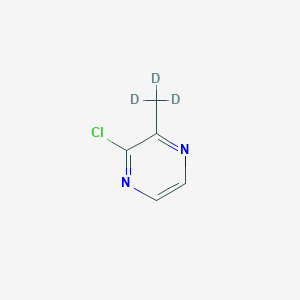
![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
